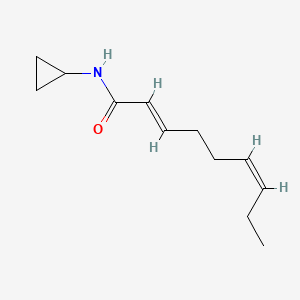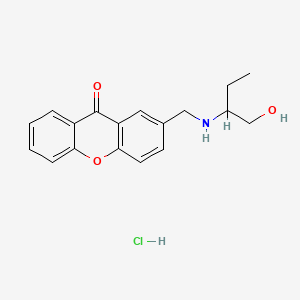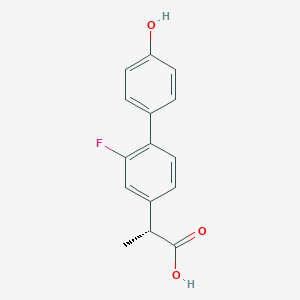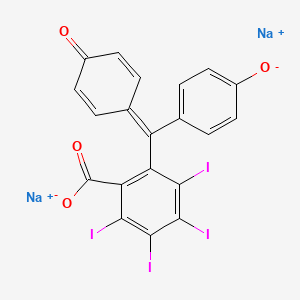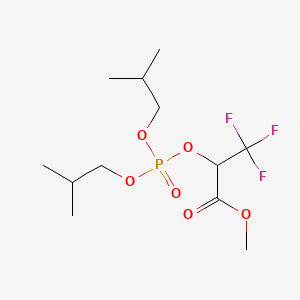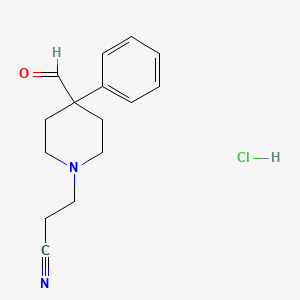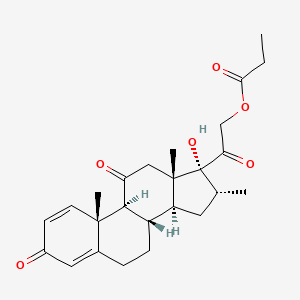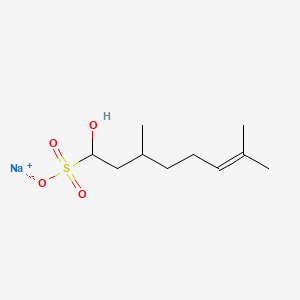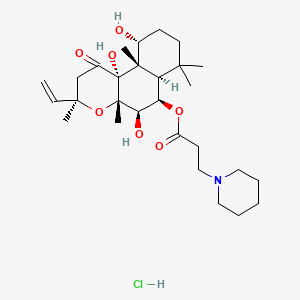
1H-Naphtho(2,1-b)pyran, 1-piperidinepropanoic acid, deriv.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Naphtho(2,1-b)pyran, 1-piperidinepropanoic acid, deriv. is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a naphthopyran core fused with a piperidine and propanoic acid moiety, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho(2,1-b)pyran derivatives typically involves multicomponent reactions. One common method is the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives under catalytic conditions. For instance, using boron trifluoride etherate (BF3.OEt2) as a catalyst under solvent-free conditions can yield various naphthopyran derivatives efficiently .
Industrial Production Methods: Industrial production of these compounds often employs scalable and environmentally friendly methods. Solvent-free conditions and the use of microwave-assisted synthesis are popular due to their efficiency and reduced environmental impact. These methods allow for the rapid and high-yield production of naphthopyran derivatives.
化学反应分析
Types of Reactions: 1H-Naphtho(2,1-b)pyran derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert naphthopyrans to their corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products: The major products of these reactions include quinones, dihydro derivatives, and various substituted naphthopyrans, depending on the specific reagents and conditions used.
科学研究应用
1H-Naphtho(2,1-b)pyran derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Medicine: Investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
作用机制
The mechanism of action of 1H-Naphtho(2,1-b)pyran derivatives involves their interaction with specific molecular targets. For example, these compounds can inhibit enzymes like DNA topoisomerase II, which is crucial for DNA replication and cell division. By binding to the enzyme, they prevent it from functioning properly, leading to the inhibition of cell proliferation. Additionally, their photochromic properties are due to reversible structural changes upon exposure to light, which alter their optical characteristics.
相似化合物的比较
1H-Naphtho(2,1-b)pyran derivatives can be compared with other naphthopyran compounds, such as:
Naphtho(2,1-b)pyran-4-one: Known for its strong photochromic properties.
Naphtho(2,1-b)pyran-2,3-dione: Exhibits significant biological activity, including anticancer effects.
Naphtho(2,1-b)pyran-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of 1H-Naphtho(2,1-b)pyran, 1-piperidinepropanoic acid, deriv. lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other naphthopyran derivatives.
属性
CAS 编号 |
115116-41-1 |
|---|---|
分子式 |
C28H46ClNO7 |
分子量 |
544.1 g/mol |
IUPAC 名称 |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-5,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C28H45NO7.ClH/c1-7-25(4)17-19(31)28(34)26(5)18(30)11-13-24(2,3)22(26)21(23(33)27(28,6)36-25)35-20(32)12-16-29-14-9-8-10-15-29;/h7,18,21-23,30,33-34H,1,8-17H2,2-6H3;1H/t18-,21-,22-,23-,25+,26-,27+,28-;/m1./s1 |
InChI 键 |
UEZQAUSANWRYHE-AIBXSHGGSA-N |
手性 SMILES |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)O)OC(=O)CCN4CCCCC4)(C)C)O)C)O)C=C.Cl |
规范 SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)O)OC(=O)CCN4CCCCC4)C)O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


